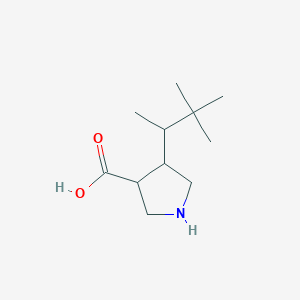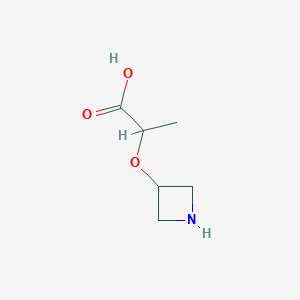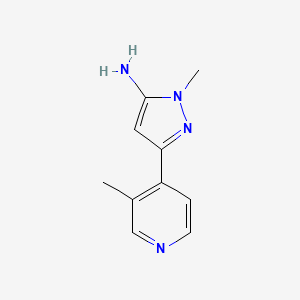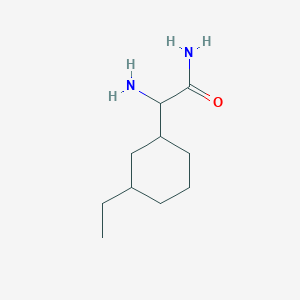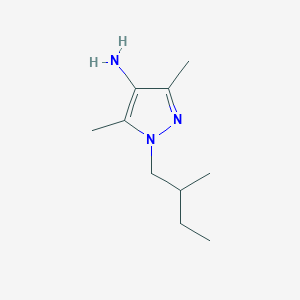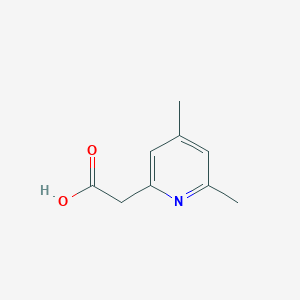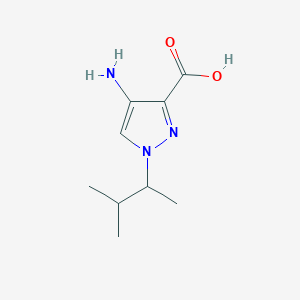![molecular formula C11H23NO B13309193 1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13309193.png)
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and an amino group attached to a propanol chain. It is primarily used in research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding ketone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-amino-2-(4,4-dimethylcyclohexyl)propan-2-ol hydrochloride: This compound has a similar structure but includes a hydrochloride salt, which can affect its solubility and reactivity.
2-Propanol, 1-[(4,4-dimethylcyclohexyl)amino]-: Another closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
1-[(4,4-dimethylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(13)8-12-10-4-6-11(2,3)7-5-10/h9-10,12-13H,4-8H2,1-3H3 |
InChI-Schlüssel |
YIYSPZIKVGNQLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1CCC(CC1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
